(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1356758-01-4
VCID: VC8235328
InChI: InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1
SMILES: C1CC(CC(C1)N)C2CC2.Cl
Molecular Formula: C9H18ClN
Molecular Weight: 175.70

(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride

CAS No.: 1356758-01-4

Cat. No.: VC8235328

Molecular Formula: C9H18ClN

Molecular Weight: 175.70

* For research use only. Not for human or veterinary use.

(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride - 1356758-01-4

Specification

CAS No. 1356758-01-4
Molecular Formula C9H18ClN
Molecular Weight 175.70
IUPAC Name (1R,3S)-3-cyclopropylcyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H/t8-,9+;/m0./s1
Standard InChI Key BWKSMEMRIWRULY-OULXEKPRSA-N
Isomeric SMILES C1C[C@@H](C[C@@H](C1)N)C2CC2.Cl
SMILES C1CC(CC(C1)N)C2CC2.Cl
Canonical SMILES C1CC(CC(C1)N)C2CC2.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₉H₁₈ClN, with a molecular weight of 175.70 g/mol .

Stereochemistry and Configuration

The compound exhibits cis-configuration at the 1- and 3-positions of the cyclohexane ring, as denoted by the (1R,3S) designation. This stereochemistry is critical for its interactions with biological targets, such as G-protein-coupled receptors (GPCRs) .

Table 1: Key Identifiers of (1R,3S)-3-Cyclopropylcyclohexan-1-amine Hydrochloride

PropertyValueSource
CAS Number1356758-01-4
Molecular FormulaC₉H₁₈ClN
Molecular Weight175.70 g/mol
IUPAC Name(1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride
SMILESC[C@H]1CCCC@HNC2CC2.Cl

Synthesis and Preparation

Parent Amine Synthesis

The synthesis of the free base, (1R,3S)-3-cyclopropylcyclohexan-1-amine, typically involves cyclopropanation reactions. A common method utilizes cyclohexene derivatives subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith conditions, followed by stereoselective reduction of intermediate nitriles or imines .

Hydrochloride Salt Formation

The hydrochloride salt is formed by treating the free amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether. This step enhances the compound’s stability and solubility for pharmacological applications .

Example Reaction Pathway:

  • Cyclopropanation: Cyclohexenone → Cyclopropane derivative via [2+1] cycloaddition.

  • Amination: Introduction of the amine group via reductive amination or Hofmann degradation.

  • Salt Formation: Free amine + HCl → Hydrochloride salt .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free amine. It is stable under ambient conditions but hygroscopic, requiring storage in a desiccator .

Spectroscopic Data

  • IR Spectroscopy: N-H stretch (3300–2500 cm⁻¹), C-Cl stretch (600–800 cm⁻¹) .

  • NMR: Cyclohexane protons appear as multiplet signals (δ 1.2–2.5 ppm), cyclopropyl protons as doublets (δ 0.5–1.0 ppm) .

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP31.4
Hydrogen Bond Donors1 (amine group)
Rotatable Bonds2
Topological Polar Surface Area26.0 Ų

Applications in Medicinal Chemistry

Targeting Neurological Receptors

The compound’s rigid cyclohexane-cyclopropane scaffold mimics natural ligands of metabotropic glutamate receptors (mGluR5) and 5-HT2A serotonin receptors, making it a candidate for treating neuropathic pain and psychiatric disorders .

Enhanced Pharmacokinetics

Cyclopropyl groups improve metabolic stability and blood-brain barrier permeability, as seen in analogs like rel-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride .

Case Study: Dual mGluR5/5-HT2A Modulators

Patent WO2022025636A1 highlights benzamide derivatives with ethynyl linkages similar to (1R,3S)-3-cyclopropylcyclohexan-1-amine hydrochloride, showing efficacy in preclinical pain models .

Future Directions

Structure-Activity Relationship (SAR) Studies

Modifying the cyclopropane ring or amine substituents could optimize receptor affinity. For example, fluorination at the 3-position (as in 3-fluorocyclohexan-1-amine hydrochloride) enhances selectivity for 5-HT2A .

Clinical Translation

Pending toxicity studies, this compound may advance to Phase I trials for neuropathic pain or depression, leveraging its dual receptor modulation .

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